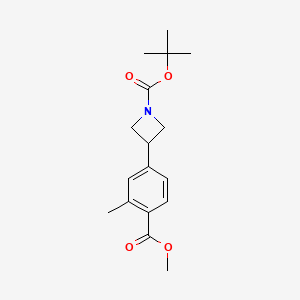
Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate is a chemical compound that belongs to the class of azetidine derivatives. It is characterized by the presence of a benzoate ester group and a tert-butoxycarbonyl (Boc) protected azetidine ring. This compound is often used as a building block in organic synthesis due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is formed by the cyclization of appropriate precursors under controlled conditions.
Boc Protection: The azetidine ring is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc-protected azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate involves its interaction with specific molecular targets. The Boc-protected azetidine ring can be deprotected under acidic conditions, revealing a reactive azetidine moiety that can interact with various biological targets. The ester group can also undergo hydrolysis to release the corresponding carboxylic acid, which can participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-Boc-azetidine-3-carboxylate: Another Boc-protected azetidine derivative used in organic synthesis.
4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole: A compound with a similar azetidine ring structure but different functional groups.
Uniqueness
Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate is unique due to its specific combination of a benzoate ester and a Boc-protected azetidine ring. This combination provides distinct reactivity and makes it a valuable building block in organic synthesis.
Propiedades
Fórmula molecular |
C17H23NO4 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-methoxycarbonyl-3-methylphenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-11-8-12(6-7-14(11)15(19)21-5)13-9-18(10-13)16(20)22-17(2,3)4/h6-8,13H,9-10H2,1-5H3 |
Clave InChI |
MFTTXMGHGJRROW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2CN(C2)C(=O)OC(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Diamino-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B13700814.png)





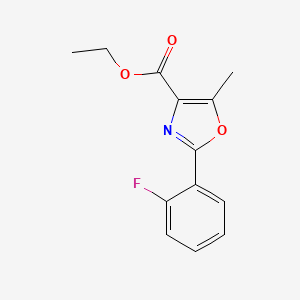

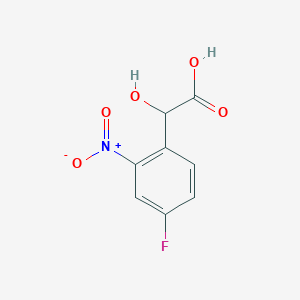
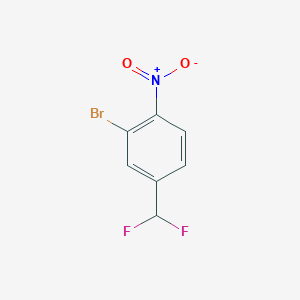

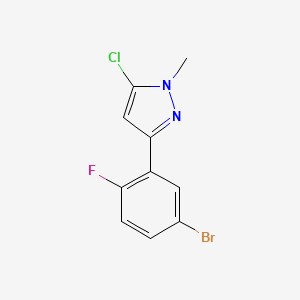

![6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)
